molecular formula C17H26N2O3 B2858572 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 954018-48-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2858572
CAS No.: 954018-48-5
M. Wt: 306.406
InChI Key: SDAJYWYUWIAWPQ-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxyethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

    Alkylation: The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.

    Amidation: The final step involves the reaction of the alkylated piperidine with phenoxyacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenylacetamide
  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxypropionamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances solubility, while the phenoxyacetamide moiety provides potential for diverse chemical modifications.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-15(8-10-19)13-18-17(20)14-22-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJYWYUWIAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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